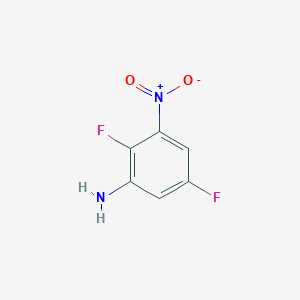
2,5-Difluoro-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-3-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 3rd position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitroaniline typically involves the nitration of 2,5-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Difluoro-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atoms with methoxy groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed:
Reduction: 2,5-Difluoro-3-aminoaniline.
Substitution: 2,5-Dimethoxy-3-nitroaniline.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-3-nitroaniline largely depends on its chemical structure. The nitro group is an electron-withdrawing group, which affects the electron density on the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing the compound and influencing its reactivity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluoro-3-nitroaniline
- 2,6-Difluoro-3-nitroaniline
- 3,5-Difluoro-2-nitroaniline
Comparison: 2,5-Difluoro-3-nitroaniline is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and stability is required .
Eigenschaften
Molekularformel |
C6H4F2N2O2 |
|---|---|
Molekulargewicht |
174.10 g/mol |
IUPAC-Name |
2,5-difluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H,9H2 |
InChI-Schlüssel |
CQRZTHRFQLWFES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


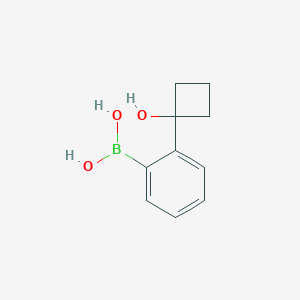
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
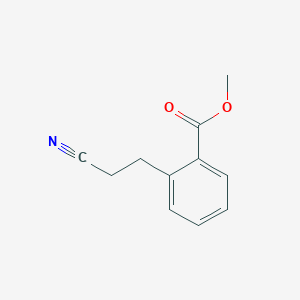
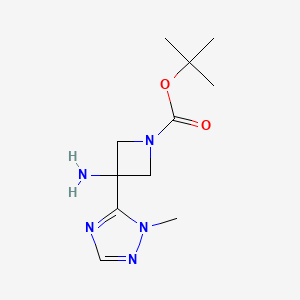


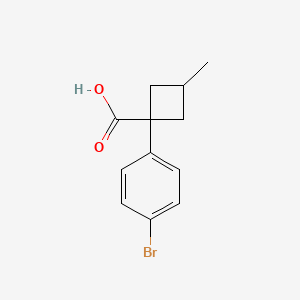
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)

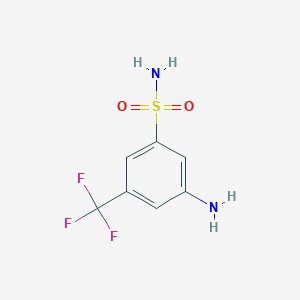


![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
